molecular formula C17H22N2O8 B610415 R-(+)-Aminoglutethimide tartrate salt CAS No. 57344-88-4

R-(+)-Aminoglutethimide tartrate salt

Cat. No.: B610415
CAS No.: 57344-88-4
M. Wt: 382.4 g/mol
InChI Key: DQUXPVVSVXIQNE-IMXLTCNTSA-N
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Description

An aromatase inhibitor. Also blocks adrenal steroidogenesis.>(R)-Aminoglutethimide tartrate is an anticancer drug that belongs to the family of drugs called nonsteroidal aromatase inhibitors. Aminoglutethimide is used to decrease the production of sex hormones (estrogen in women or testosterone in men) and suppress the growth of tumors that need sex hormones to grow.

Properties

CAS No.

57344-88-4

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1

InChI Key

DQUXPVVSVXIQNE-IMXLTCNTSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate

Origin of Product

United States

Chemical Synthesis and Derivatization of R + Aminoglutethimide Tartrate Salt

Enantioselective Synthetic Routes

The production of single-enantiomer pharmaceuticals is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov For aminoglutethimide (B1683760), the (+)-isomer exhibits significantly greater steroidogenesis inhibitory activity. nih.govoup.com Consequently, various enantioselective synthetic strategies have been developed to isolate or directly synthesize the desired R-(+)-enantiomer.

Chiral Resolution Methodologies

Chiral resolution is a traditional and widely used method for separating enantiomers from a racemic mixture. This can be achieved through chemical or physical means.

A notable route for preparing (R)-aminoglutethimide on a large scale involves the chemoresolution of a key racemic intermediate. acs.org This process starts from 1-chloro-4-nitrobenzene (B41953) and proceeds through a six-stage synthetic sequence. acs.orgdrugfuture.com The pivotal step is the resolution of the racemic 4-cyano-4-(4-nitrophenyl)hexanoic acid using (-)-cinchonidine as a resolving agent. acs.org This method allows for the preparation of kilograms of the precursor, (R)-nitroglutethimide, which is then hydrogenated to the final product, (R)-aminoglutethimide. acs.org This particular route is advantageous as it avoids hazardous nitration technologies and the resultant regio-isomer contamination. acs.org

The general synthetic pathway can be outlined as follows:

Nucleophilic substitution of 1-chloro-4-nitrobenzene with methyl cyanoacetate. drugfuture.com

Alkylation with diethyl sulfate. drugfuture.com

Hydrolysis and decarboxylation to yield an arylbutyronitrile. drugfuture.com

Michael addition with methyl acrylate (B77674) to form an adduct. drugfuture.com

Hydrolysis to the cyano acid. drugfuture.com

Resolution with (-)-cinchonidine to isolate the (R)-enantiomer. drugfuture.com

Acid-catalyzed cyclization to form the glutarimide (B196013) derivative. drugfuture.com

Final reduction of the nitro group to the amino group via hydrogenation. drugfuture.com

Direct resolution of racemic aminoglutethimide and its metabolites can be accomplished using chiral high-performance liquid chromatography (HPLC). oup.comnih.govoup.com This technique avoids the need for derivatization, which can sometimes lead to errors from different reaction rates of enantiomers or racemization. oup.com

Several chiral stationary phases (CSPs) have proven effective for this separation:

α1-Acid Glycoprotein (AGP) Column: A 10-cm long α1-AGP column has been successfully used for the enantiomeric resolution of racemic aminoglutethimide (±AG) and its acetylated metabolite (±AAG). oup.comnih.govoup.com Maximum resolutions of 1.37 for (±)AG and 0.73 for (±)AAG have been achieved. oup.comnih.govoup.com The separation efficiency is influenced by the mobile phase composition, specifically the concentration of 2-propanol and the pH. oup.comnih.gov

Cellulose-Based Columns: A combination of cellulose (B213188) tris-3,5-dimethyl phenyl carbamate (B1207046) (Chiralcel OD) and cellulose tris(4-methylphenyl benzoate) ester (Chiralcel OJ) columns in series provides a direct, isocratic, and sensitive method for separating the enantiomers of aminoglutethimide and its acetylated metabolite. nih.govcapes.gov.br This method has been applied to analyze urine samples from patients, revealing that large amounts of (+)-R-AG are excreted unchanged, while most of (-)-S-AG is metabolized to (-)-S-AcAG. nih.gov Amylose-based CSPs, such as Chiralpak AD-H, have also been employed for enantiomeric separation. researchgate.netyakhak.org

Zwitterionic Chiral Columns: Cinchona alkaloid-derived zwitterionic CSPs, like CHIRALPAK® ZWIX(+) and ZWIX(-), are versatile for the chiral analysis of free amino acids and small peptides and can be used for N-blocked amino acids as well. chiraltech.com

Chromatographic Method Chiral Stationary Phase Key Findings
Direct Liquid Chromatographyα1-Acid Glycoprotein (AGP)Achieved maximum resolutions of 1.37 for aminoglutethimide and 0.73 for its acetylated metabolite without derivatization. oup.comnih.govoup.com
High-Performance Liquid ChromatographyCellulose tris-3,5-dimethyl phenyl carbamate (Chiralcel OD) and cellulose tris(4-methylphenyl benzoate) ester (Chiralcel OJ)Enabled direct, isocratic separation of aminoglutethimide and its acetylated metabolite enantiomers. nih.govcapes.gov.br
High-Performance Liquid ChromatographyAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA, AD-H)Coated type CSPs showed better enantiomeric separation than covalently bonded types. yakhak.org

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more direct and efficient alternative to chiral resolution for obtaining enantiomerically pure compounds. cardiff.ac.uknih.gov This approach utilizes a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral substrate. cardiff.ac.uk While specific applications of asymmetric catalysis for the direct synthesis of R-(+)-aminoglutethimide are still an area of development, the optimization of the asymmetric Michael addition has been suggested as an attractive alternative to the chemoresolution route. acs.org

Recent advances in asymmetric catalysis, such as the use of chiral Brønsted acids, bifunctional organocatalysts, and multi-catalytic strategies, demonstrate the potential for developing highly enantioselective syntheses for complex molecules like aminoglutethimide. nih.govnih.govrsc.org For instance, the enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives has been achieved using ammonium-salt-catalyzed asymmetric α-halogenation. nih.gov

Synthesis of Specific Enantiomers

The synthesis of specific enantiomers of aminoglutethimide and its analogs is crucial for structure-activity relationship studies. nih.govnih.gov The previously mentioned chemoresolution method is a prime example of a process designed for the large-scale, enantioselective preparation of (R)-aminoglutethimide. acs.org This route successfully produced several kilograms of the (R)-nitroglutethimide precursor, which was then converted to (R)-aminoglutethimide. acs.org

(R)-(+)-Aminoglutethimide also serves as a building block for further chemical synthesis. It can be used to develop cephalosporin-based prodrugs, prepare other derivatives through deaminative coupling reactions, and synthesize fluorinated analogs via enantioselective α-fluorination. sigmaaldrich.com

Co-crystal Formation and Solid-State Chemistry

The solid-state properties of a pharmaceutical compound, such as solubility and stability, can be modified through the formation of salts and co-crystals. nih.govresearchgate.net R-(+)-Aminoglutethimide is available as an L-tartrate salt. biosynth.combiomall.in The formation of a tartrate salt can improve the physicochemical properties of the active pharmaceutical ingredient. google.com

Co-crystallization is another technique to enhance properties like aqueous solubility. nih.govrsc.org For aminoglutethimide, which is a Biopharmaceutical Classification System II (BCSII) drug with poor aqueous solubility, co-crystal formation is a promising strategy. rsc.org

Supramolecular Synthon Theory in Co-crystal Design

The foundation of co-crystal engineering, particularly for compounds like R-(+)-Aminoglutethimide tartrate salt, lies in supramolecular synthon theory. nih.gov This theory revolves around the identification and utilization of predictable, non-covalent interactions, known as supramolecular synthons, to guide the assembly of molecules into a crystalline solid. nih.gov These synthons are robust and can often be transferred between different molecular systems, providing a rational basis for co-crystal design. nih.govnih.gov

In the formation of co-crystals, these synthons are typically formed through hydrogen bonding. ijspr.com When designing co-crystals, chemists identify complementary functional groups on the active pharmaceutical ingredient (API) and a potential co-former that can reliably form these synthons. researchgate.net For R-(+)-Aminoglutethimide, the key functional groups for forming synthons are the amine and amide groups, which can act as hydrogen bond donors and acceptors. Tartaric acid, as a co-former, provides carboxylic acid groups that are excellent hydrogen bond donors. The predictability of the interactions between these groups allows for a targeted approach to co-crystal screening and synthesis. nih.gov

Mechanochemical Solvent-Assisted Grinding Methodologies

Mechanochemical methods, especially liquid-assisted grinding (LAG), have become a prominent technique for the synthesis of pharmaceutical co-crystals due to their efficiency and reduced solvent usage. nih.govacs.org This solid-state method involves grinding the API and co-former together, often with a small amount of liquid, to facilitate the formation of the co-crystal. nih.govresearchgate.net The mechanical energy from grinding helps to break down the crystal lattices of the starting materials, while the liquid enhances molecular mobility, accelerating the formation of the new co-crystal structure. researchgate.netacs.org

This technique is often faster than traditional solution-based methods and can sometimes produce co-crystals that are not accessible from solution. acs.orgresearchgate.net The choice of the grinding liquid can also be a critical parameter, influencing the kinetics of the reaction and potentially the final polymorphic form of the co-crystal. acs.orgacs.org For instance, the rate of co-crystal formation can be dependent on the choice of solvent and the ratio of solvent volume to the mass of the solid sample. rsc.org

Slow Solvent Evaporation Methods for Co-crystal Formation

Slow solvent evaporation is a conventional and widely employed method for producing high-quality single crystals of co-crystals, which are essential for definitive structural analysis by X-ray diffraction. ijspr.comnih.gov The principle of this method is to dissolve stoichiometric amounts of the API and co-former in a suitable solvent and then allow the solvent to evaporate slowly. ijspr.comnih.gov This gradual increase in concentration leads to supersaturation and subsequent nucleation and growth of the co-crystals. nih.gov

The selection of the solvent is a critical step, as it must be able to dissolve both components. nih.gov However, if the solubilities of the two components are significantly different, the less soluble component may precipitate out alone. nih.gov While this method can be time-consuming, it is often favored for its ability to yield large, well-ordered crystals. nih.gov It should be noted that the rate of evaporation can influence the outcome, with rapid evaporation sometimes favoring the formation of a pure co-crystal phase, while slow evaporation can occasionally lead to a mixture of solid forms. researchgate.net

Impact of Co-crystallization on Material Properties for Research Applications

Co-crystallization is a powerful technique to modify the physicochemical properties of an API without altering its molecular structure. nih.govijcrt.org These modifications can be highly beneficial for research applications. A primary advantage is the potential to enhance the solubility and dissolution rate of poorly soluble APIs, which can be crucial for obtaining meaningful data in preclinical studies. nih.govresearchgate.net

Furthermore, co-crystals can exhibit improved physical and chemical stability compared to the parent API. nih.govijcrt.org This enhanced stability is advantageous for the long-term storage of research compounds. Other material properties that can be tailored through co-crystallization include the melting point, hygroscopicity (moisture absorption), and mechanical properties like compressibility, which are important considerations in early-stage formulation development. nih.govnih.gov

Table 1: Impact of Co-crystallization on API Properties

Property Potential Change Significance in Research
Solubility Increased Improved performance in in-vitro assays and early bioavailability assessments. researchgate.net
Dissolution Rate Increased Facilitates more accurate and reproducible in-vitro testing. nih.gov
Stability Increased Enables longer-term storage of research samples with reduced degradation. ijcrt.org
Melting Point Altered Can indicate the formation of a new, stable crystalline form. nih.gov
Mechanical Properties Improved Better handling and processing characteristics for preclinical formulation work. nih.gov

Analog and Derivative Synthesis

Structural Modifications for Aromatase Inhibition

The development of aminoglutethimide analogs has been a key area of research to create more potent and selective inhibitors of the enzyme aromatase. nih.govnih.gov Aromatase is a critical enzyme in the synthesis of estrogens, and its inhibition is a therapeutic target. nih.gov The chemical structure of aminoglutethimide has served as a template for designing new inhibitors. nih.govnih.gov

Researchers have synthesized a variety of analogs by modifying the aminophenyl group. nih.gov These modifications include replacing the aminophenyl substituent with pyridyl or substituted pyridyl groups. nih.gov For example, the 4-pyridyl analog of aminoglutethimide was found to be a strong competitive inhibitor of aromatase. nih.gov Conversely, analogs where the basic amino group was converted to urea (B33335) or thiourea (B124793) derivatives showed no inhibitory activity, highlighting the importance of the primary amino group for aromatase inhibition. nih.gov

Positional Relocation of Amine Moiety in Analogs

The position of the amino group on the phenyl ring of aminoglutethimide is crucial for its activity. nih.gov In aminoglutethimide, the amino group is at the 4-position. nih.gov Studies have been conducted where this amino group is relocated to different positions on an additional phenyl ring to understand the structure-activity relationship. nih.gov

These investigations have revealed the critical nature of the amino group's placement for interacting with the aromatase enzyme. nih.govnih.gov Analogs with the relocated amino group on a second phenyl ring demonstrated aromatase inhibitory activity, with some being as potent as the parent compound. nih.gov This indicates that while the primary amino moiety is essential, its precise location can be varied to some extent while retaining activity, offering pathways for the design of new analogs. nih.gov

Investigation of Urea and Thiourea Derivatives

The chemical modification of the primary amino group of aminoglutethimide has been a subject of scientific inquiry to explore the structure-activity relationships of its derivatives. This has led to the synthesis and investigation of various urea and thiourea analogs. The derivatization at this position significantly alters the compound's chemical properties and has been explored for various therapeutic applications.

The synthesis of urea and thiourea derivatives of aminoglutethimide generally proceeds through the reaction of the primary aromatic amine of the R-(+)-aminoglutethimide with an appropriate isocyanate or isothiocyanate, respectively. These reactions are typically straightforward nucleophilic additions to the cumulenic carbon of the isocyanate or isothiocyanate.

While the synthesis of both urea and thiourea derivatives has been reported, detailed research findings, including comprehensive data tables, are more readily available for the thiourea analogs.

Thiourea Derivatives: Synthesis and Findings

A notable study details the synthesis of a series of 23 novel thiourea derivatives of (±)-aminoglutethimide. nih.govtandfonline.comresearchgate.net Although this research was conducted on the racemic mixture, the synthetic methodology is directly applicable to the R-(+)-enantiomer. The general procedure involves the reaction of (±)-aminoglutethimide with a variety of isothiocyanates in a suitable solvent, such as dry tetrahydrofuran (B95107) (THF), at room temperature. researchgate.net The reaction mixture is typically stirred for an extended period, for example, 18 hours, to ensure the completion of the reaction. researchgate.net

The resulting thiourea derivatives are then purified using techniques like column chromatography to yield the final products. nih.govresearchgate.net The synthesized compounds have been extensively characterized by various spectroscopic methods, including Infrared (IR) and Ultraviolet (UV) spectroscopy, as well as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govtandfonline.comresearchgate.net

The research findings for a selection of these thiourea derivatives are summarized in the interactive data table below. This table provides an overview of the substituents introduced onto the thiourea moiety and the corresponding characterization data.

Interactive Data Table: Characterization of Thiourea Derivatives of (±)-Aminoglutethimide

DerivativeSubstituent (R) on IsothiocyanateMolecular FormulaYield (%)Selected Spectroscopic Data
7a PhenylC₂₀H₂₁N₃O₂S85¹H NMR, ¹³C NMR, IR, MS data available in supplementary materials of the source.
7b 2-MethylphenylC₂₁H₂₃N₃O₂S82¹H NMR, ¹³C NMR, IR, MS data available in supplementary materials of the source.
7c 3-MethylphenylC₂₁H₂₃N₃O₂S88¹H NMR, ¹³C NMR, IR, MS data available in supplementary materials of the source.
7d 4-MethylphenylC₂₁H₂₃N₃O₂S90¹H NMR, ¹³C NMR, IR, MS data available in supplementary materials of the source.
7e 4-MethoxyphenylC₂₁H₂₃N₃O₃S92¹H NMR, ¹³C NMR, IR, MS data available in supplementary materials of the source.
7p BenzoylC₂₁H₂₁N₃O₃S75Potent activity reported against L. major (IC₅₀ = 12.7 μM). nih.govtandfonline.comresearchgate.net
7r 3,5-Bis(trifluoromethyl)phenylC₂₂H₁₉F₆N₃O₂S78Active against Leishmania, but showed cytotoxicity. nih.govtandfonline.com
7v HexylC₂₀H₂₉N₃O₂S80Strongly active against L. major and L. tropica with no cytotoxicity. nih.govtandfonline.com

Note: The data presented is based on the synthesis using (±)-aminoglutethimide. The yields and specific spectral data are illustrative of the detailed findings presented in the source publication's supplementary materials. tandfonline.com

Urea Derivatives: Synthesis and Findings

The synthesis of urea derivatives of aminoglutethimide follows a similar chemical principle to that of the thiourea analogs. The primary amino group of R-(+)-aminoglutethimide can react with an isocyanate to form the corresponding N,N'-disubstituted urea. This reaction is a common and generally efficient method for the formation of ureas.

Despite the straightforward nature of this synthesis, detailed research findings and comprehensive data tables for specific urea derivatives of R-(+)-aminoglutethimide are not as extensively documented in publicly available literature as they are for the thiourea counterparts. While some studies mention the preparation of urea analogs, they often focus on the biological activity, which in some cases has been found to be insignificant, rather than providing detailed synthetic and characterization data. For instance, one study reported that the urea analogs of aminoglutethimide did not exhibit inhibitory activity against human placental aromatase.

The general synthetic approach for preparing a urea derivative of R-(+)-aminoglutethimide would involve the following reaction:

R-(+)-Aminoglutethimide + R-N=C=O → R-(+)-1-(4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl)-3-R-urea

Where 'R' represents a substituent on the isocyanate. The reaction conditions would typically involve an inert solvent and may be conducted at room temperature or with gentle heating. Purification would likely be achieved through crystallization or chromatography.

Due to the limited availability of specific research data, a detailed data table for urea derivatives of R-(+)-Aminoglutethimide cannot be provided at this time.

Molecular and Biochemical Mechanisms of Action

Enzymatic Inhibition Profiles

The inhibitory actions of R-(+)-Aminoglutethimide are not limited to a single enzyme but span across several critical points in the steroidogenic pathway. This profile establishes it as a broad-spectrum inhibitor of steroid synthesis.

Aromatase (CYP19A1) Inhibition

R-(+)-Aminoglutethimide is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis, which involves the conversion of androgens to estrogens. frontiersin.orgnih.gov The inhibitory action is stereoselective, with the dextrorotatory (R-(+)-) enantiomer being substantially more potent than the levorotatory enantiomer. nih.gov The mechanism involves the aminoglutethimide (B1683760) molecule binding to the cytochrome P-450 heme component of the aromatase enzyme. nih.gov Specifically, the free amino group at the 4' position of the phenyl ring is crucial for this interaction, as it binds to the iron center of the heme group. nih.gov

Studies have consistently demonstrated that aminoglutethimide acts as a competitive inhibitor of aromatase. nih.govnih.govresearchgate.net This mode of inhibition signifies that the compound competes directly with the endogenous androgen substrates, such as androstenedione (B190577) and testosterone (B1683101), for binding to the active site of the aromatase enzyme. nih.gov By occupying the active site, it prevents the substrate from binding, thereby blocking the aromatization process and subsequent estrogen production. patsnap.com

The inhibitory potency of R-(+)-Aminoglutethimide against aromatase has been quantified through various in vitro studies, yielding specific inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. The R-(+)-enantiomer is noted to be approximately 38 times more potent than the levoenantiomer. nih.gov Values can vary based on the specific experimental conditions, such as the tissue source (e.g., human placenta) and the substrate used. researchgate.netdrugbank.com

Inhibitory Potency of Aminoglutethimide on Aromatase (CYP19A1)
CompoundParameterValueSource
(R)-(+)-AminoglutethimideKᵢ0.3 µM drugbank.com
(+)-Enantiomer of Aminoglutethimide AnalogueKᵢ2.0 nM nih.gov
(+)-Enantiomer of Aminoglutethimide AnalogueIC₅₀0.15 µM nih.gov
Aminoglutethimide (Racemic)Kᵢ0.7 µM researchgate.net
Aminoglutethimide (Racemic)IC₅₀5-7 µM researchgate.net
Aminoglutethimide (Racemic)IC₅₀10 µM capes.gov.br

The efficacy of aminoglutethimide can be influenced by genetic variations within the aromatase gene (CYP19A1). A specific, naturally occurring variant, T(201)M (rs28757184), located in exon 5, has been shown to significantly reduce the inhibitory effect of aminoglutethimide. nih.gov This variant, while distant from the substrate-binding site, alters the enzyme's structure in a way that diminishes the drug's potency. nih.gov Kinetic analyses revealed a substantial difference in inhibition between the wild-type enzyme and the T(201)M variant. nih.gov

Effect of T(201)M Variant on Aminoglutethimide Inhibition of Aromatase
Aromatase TranscriptParameterValueSource
Wild-TypeIC₅₀1.3 ± 0.2 nM nih.gov
T(201)M VariantIC₅₀45 ± 14.2 nM nih.gov
Wild-TypeKᵢ0.7 ± 0.2 nM nih.gov
T(201)M VariantKᵢ29.6 ± 9.7 nM nih.gov

Cholesterol Side-Chain Cleavage Enzyme (P450scc; CYP11A1) Inhibition

In addition to its effects on aromatase, R-(+)-Aminoglutethimide also inhibits the cholesterol side-chain cleavage enzyme (P450scc, encoded by the CYP11A1 gene). nih.govmdpi.com This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the initial and rate-limiting step in the synthesis of all steroid hormones. Inhibition of P450scc leads to a broad suppression of adrenal glucocorticoids, mineralocorticoids, and androgens. patsnap.com While effective, aminoglutethimide is generally a more potent inhibitor of aromatase than of P450scc. nih.gov

Inhibitory Potency of Aminoglutethimide on P450scc (CYP11A1)
CompoundParameterValueSource
(+)-Enantiomer of Aminoglutethimide AnalogueIC₅₀82 µM nih.gov
Aminoglutethimide (Racemic)IC₅₀40 µM researchgate.net

Inhibition of Other Steroidogenic Cytochrome P-450 Enzymes

Interaction with Cytochrome P-450 Complexes

The inhibitory effects of R-(+)-Aminoglutethimide are mediated through its direct interaction with cytochrome P-450 enzymes.

The dextrorotatory enantiomer of aminoglutethimide exhibits a significantly higher spectral affinity constant for microsomal cytochrome P-450 compared to the levoenantiomer, a finding that correlates with its more potent enzymatic inhibition. nih.gov Studies on the enantiomers of aminoglutethimide have demonstrated that the R-(+)-isomer has a greater binding affinity for cytochrome P-450 in corpus luteum mitochondria. This stereoselective binding is directly related to its inhibitory potency on cholesterol side-chain cleavage.

Table 1: Stereoselective Binding and Inhibition of Aminoglutethimide Enantiomers

EnantiomerRelative Binding Affinity (d- vs l-isomer)Relative Inhibitory Potency (d- vs l-isomer)Target
R-(+)-Aminoglutethimide2.6 times greater2.5 times more potentCholesterol Side-Chain Cleavage
R-(+)-Aminoglutethimide36 times greater38 times more potentAromatase

Data sourced from studies on bovine corpus luteum mitochondrial cytochrome P-450 and human placental microsomes. nih.gov

The chemical structure of aminoglutethimide, particularly the presence of a free basic amino group, is crucial for its interaction with cytochrome P-450 enzymes. This amino group is understood to bind to the iron center of the heme group within the enzyme's active site. nih.gov This interaction is a characteristic feature of Type II difference spectra observed with various cytochrome P-450 isozymes. The binding of the amino group to the heme iron is a key determinant of the compound's inhibitory activity. nih.gov

Enzyme Induction and Microsomal Enzyme Activity

In addition to its inhibitory effects, aminoglutethimide has been shown to stimulate the activity of hepatic mixed-function oxidases. nih.gov This induction of microsomal enzymes can lead to an increased metabolism of various other substances. While specific data for the R-(+)-enantiomer is limited, studies on aminoglutethimide (as a racemic mixture) have demonstrated this inductive effect. nih.gov This property highlights a dual mechanism of action, where it can both inhibit certain enzymes and enhance the activity of others.

Effects on Cytochrome P-450-Dependent Mixed Function Oxidases

R-(+)-Aminoglutethimide, the dextrorotatory enantiomer of aminoglutethimide, exerts significant inhibitory effects on several cytochrome P-450 (CYP) dependent mixed-function oxidases, which are crucial enzymes in steroid biosynthesis. nih.govwikipedia.org This interaction is the primary mechanism behind its action. Aminoglutethimide functions as a non-steroidal, reversible, and competitive inhibitor that binds to the heme moiety of cytochrome P450 enzymes. wikipedia.orgnih.gov Its effects are stereoselective, with the R-(+)-enantiomer demonstrating markedly higher potency compared to its levorotatory counterpart. nih.govoup.com

The principal target of R-(+)-Aminoglutethimide is aromatase (CYP19A1), the enzyme responsible for converting androgens into estrogens. nih.govdrugbank.com Research on human placental microsomes revealed that R-(+)-Aminoglutethimide is 38 times more potent than the S-(-)-enantiomer in inhibiting the aromatization of testosterone. nih.gov This pronounced difference in enzymatic inhibition is mirrored by its affinity for the enzyme; the spectral affinity constant for microsomal cytochrome P-450 is 36 times greater for the R-(+)-enantiomer. nih.gov The racemic mixture of aminoglutethimide inhibits aromatase with an apparent inhibition constant (Ki) of approximately 700 nM. oup.com

Beyond its potent effect on aromatase, aminoglutethimide also inhibits other key cytochrome P450 enzymes involved in steroidogenesis. nih.govwikipedia.org A primary target is the cholesterol side-chain cleavage enzyme (P450scc; CYP11A1), which catalyzes the initial, rate-limiting step in steroid hormone production: the conversion of cholesterol to pregnenolone. wikipedia.orgdrugbank.com Inhibition of CYP11A1 leads to a broad reduction in the synthesis of all subsequent adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens. drugbank.com Aminoglutethimide also demonstrates inhibitory activity against other steroidogenic enzymes such as 11β-hydroxylase (CYP11B1), aldosterone (B195564) synthase (CYP11B2), and 21-hydroxylase (CYP21A2). nih.govwikipedia.orgnih.gov

The inhibitory potency of aminoglutethimide varies across these different enzymes, indicating a degree of selectivity, although it is generally considered a non-specific inhibitor. nih.govnih.gov For instance, the concentration required to inhibit cholesterol side-chain cleavage is substantially higher than that needed for effective aromatase inhibition. oup.comnih.gov While R-(+)-Aminoglutethimide is a potent inhibitor, evidence also suggests that aminoglutethimide can act as an inducer of other cytochrome P450 enzymes, such as CYP2B1 in rat liver microsomes, highlighting its complex interaction with the P450 system. nih.govnih.gov

Research Findings on Enzyme Inhibition

Detailed kinetic studies have quantified the inhibitory effects of aminoglutethimide on various cytochrome P450 enzymes. The data consistently show a competitive mode of inhibition for aromatase.

Table 1: Stereoselective Inhibition of Human Placental Aromatase

Enantiomer Relative Inhibitory Potency Relative Spectral Affinity for Cytochrome P-450
R-(+)-Aminoglutethimide 38 36
S-(-)-Aminoglutethimide 1 1

Data derived from studies on the aromatization of testosterone in human placental microsomes. nih.gov

Table 2: Inhibitory Constants of Aminoglutethimide for Steroidogenic Enzymes

Enzyme Apparent Ki (µmol/L) IC50 (µmol/L) Enzyme Source
Aromatase (CYP19A1) 0.7 5-7 Human Placenta
Cholesterol Side-Chain Cleavage (CYP11A1) Not specified 40 Bovine Adrenal

This table presents data for racemic aminoglutethimide. nih.gov


Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Analysis and Separation

Chromatography is a cornerstone for the analysis of R-(+)-Aminoglutethimide, enabling both the quantification of the compound in various matrices and the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminoglutethimide (B1683760). nih.gov The method's efficiency and sensitivity make it suitable for quantifying the drug in different formulations, such as nanocapsule suspensions. nih.govresearchgate.net HPLC methods can be developed for routine quality control, allowing for the determination of total drug concentration in a given sample. nih.gov For instance, a stability-indicating HPLC assay method can be developed using a reverse-phase C18 column to analyze the compound in various matrices, including formulation and transport media. nih.gov

The pharmacological activity of aminoglutethimide is stereospecific, with the R-(+) enantiomer being significantly more potent in its ability to inhibit aromatase than the S-(-) enantiomer. rsc.orgnih.gov Therefore, establishing the enantiomeric purity is of great importance. Enantioselective HPLC methods have been developed to resolve the racemic mixture and quantify the individual enantiomers. nih.gov

These separations are typically achieved using chiral stationary phases (CSPs). One of the most effective CSPs for this purpose is cellulose (B213188) tris(3,5-dimethylphenylcarbamate), commercially known as Chiralcel OD. nih.govbohrium.comresearchgate.net The separation performance is highly dependent on the composition of the mobile phase. Researchers have investigated various mobile phase compositions, such as mixtures of n-hexane with ethanol (B145695) or isopropanol, to optimize the resolution of the enantiomers. nih.govnih.gov The addition of a small amount of an amine, like monoethanolamine, to the mobile phase has been shown to improve peak shape and resolution. nih.gov A specific liquid chromatographic method using two serial Chiralcel OD columns has been described for the separation and analysis of the R(+) and S(-) enantiomers of both aminoglutethimide and its primary metabolite, acetylaminoglutethimide. nih.gov

Below is a table summarizing typical conditions for the enantioselective HPLC separation of aminoglutethimide.

ParameterConditionSource
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Chiralcel OD) nih.govbohrium.comresearchgate.net
Mobile Phase n-hexane-ethanol (30:70, v/v) with 0.1% monoethanolamine nih.gov
Hexane/isopropanol/methanol (65:17.5:17.5, by volume) nih.gov
Detection UV Spectrophotometry at 245 nm nih.gov
Flow Rate 0.6 - 0.7 mL/min nih.govnih.gov

This ability to separate enantiomers is crucial for controlling the quality of the final drug substance and ensuring that it primarily consists of the therapeutically active R-(+)-Aminoglutethimide. nih.gov

For large-scale purification and separation of enantiomers, continuous multicolumn chromatographic processes like Simulated Moving Bed (SMB) and VARICOL offer significant advantages over traditional batch chromatography. wikipedia.orgnih.gov These technologies provide higher productivity, reduced solvent consumption, and continuous operation, making them economically viable for industrial applications. nih.govaralyse.tech

Simulated Moving Bed (SMB) chromatography simulates a counter-current movement between the stationary phase and the mobile phase by periodically switching the inlet and outlet ports along a series of columns. wikipedia.org This process has become a preferred technique for the separation of chiral compounds in the pharmaceutical industry. nih.gov

The VARICOL process is an advanced variant of SMB, characterized by the asynchronous shifting of the inlet and outlet ports. bohrium.comresearchgate.net This asynchronous operation provides greater flexibility in the use of the columns and can lead to enhanced separation performance and higher productivity compared to conventional SMB. bohrium.comresearchgate.net

A study comparing a six-column SMB process with a five-column VARICOL process for the separation of aminoglutethimide enantiomers demonstrated the effectiveness of both techniques. bohrium.com Using a Chiralcel OD stationary phase, both methods were able to produce R-(+)-Aminoglutethimide and S-(-)-Aminoglutethimide with purities exceeding 99.0%. bohrium.comresearchgate.net The study highlighted that the VARICOL process could achieve a 20% increase in the productivity of the desired R-(+)-enantiomer compared to the SMB process, showcasing its efficiency. bohrium.com

FeatureSix-Column SMB ProcessFive-Column VARICOL ProcessSource
Number of Columns 65 bohrium.com
Column Configuration 1/2/2/11/1.5/1.5/1 bohrium.com
Product Purity > 99.0%> 99.0% bohrium.comresearchgate.net
Productivity Baseline~20% higher for R-AG bohrium.com
Process Type Synchronous port shiftingAsynchronous port shifting bohrium.comresearchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of aminoglutethimide. nih.govresearchgate.net It is particularly useful for detecting the compound in biological matrices for anti-doping control and pharmacokinetic studies. researchgate.netdrawellanalytical.comopenaccessjournals.com

The analysis of aminoglutethimide by GC can identify the parent compound and its metabolites in samples like urine. researchgate.net For doping control purposes, methods have been developed to include aminoglutethimide in screening procedures for nitrogen-containing drugs and anabolic agents. researchgate.net In some cases, derivatization of the analyte may be necessary to improve its volatility and chromatographic behavior. researchgate.net GC-MS provides high specificity and sensitivity, allowing for the confirmation of the compound's identity through its mass spectrum. researchgate.net Both GC-MS and HPLC have been shown to be suitable for the quantification of aminoglutethimide in pharmaceutical formulations. nih.gov

Spectroscopic Techniques

Spectroscopic methods offer high sensitivity and structural information, making them valuable for trace-level detection of R-(+)-Aminoglutethimide.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting minute quantities of a substance. rsc.orgresearchgate.net The technique combines the detailed structural information of Raman spectroscopy with the sensitivity of trace-level detection. rsc.orgresearchgate.net The SERS effect is achieved when the molecule of interest is adsorbed onto or in close proximity to a plasmonic nanostructured surface, typically made of gold (Au) or silver (Ag) nanoparticles. rsc.orgrsc.org

Studies have demonstrated the successful use of SERS for the trace detection of aminoglutethimide using gold nanoparticles. rsc.orgrsc.org The adsorption of the drug onto the nanoparticle surface is a key factor and can be influenced by experimental conditions such as pH. researchgate.netrsc.org The interaction mechanism between aminoglutethimide and the gold surface appears to change depending on the protonation state of the anilinic amino group, which is modulated by the pH of the medium. rsc.org This optimization of experimental conditions is crucial for maximizing the SERS signal and achieving very low detection limits. rsc.org Electrochemical SERS (E-SERS) has also been investigated, achieving a limit of detection (LOD) of 40 ng/mL. ama-science.org The high sensitivity of SERS makes it a promising tool for applications in bioanalysis and anti-doping screening. rsc.orgrsc.org

TechniqueSubstrateKey FindingsSource
SERS Gold (Au) NanoparticlesDetection is dependent on pH, which affects the adsorption mechanism of the drug on the nanoparticle surface. rsc.orgrsc.org
E-SERS SERS-active screen-printed electrodeAchieved a Limit of Detection (LOD) of 40 ng/mL. The strongest signal was observed at an applied potential of -400 mV. ama-science.org

UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of R-(+)-Aminoglutethimide tartrate salt. The aromatic aminophenyl ring within the aminoglutethimide structure contains a chromophore that absorbs ultraviolet light at specific wavelengths. This property allows for the determination of the compound's concentration in solution, which is essential for various experimental assays. Advanced applications of UV-Vis spectroscopy have also been employed in specialized research, such as studying the plasmon absorption spectra of R-aminoglutethimide when adsorbed on gold nanoparticles.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Co-crystal Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the formation of a salt or co-crystal by probing the molecular vibrations and, specifically, the hydrogen bonding interactions between the components. In the case of this compound, the formation of ionic and hydrogen bonds between the amine and imide groups of aminoglutethimide and the carboxylic acid and hydroxyl groups of tartaric acid leads to distinct changes in the infrared spectrum compared to the spectra of the individual starting materials.

The interaction between the protonated amino group of aminoglutethimide and the deprotonated carboxylate of the tartrate anion is a key indicator. Significant shifts in the stretching frequencies of the C=O (carbonyl) groups of the imide ring and the tartrate, as well as changes in the N-H and O-H stretching regions, confirm the formation of the new salt complex. These spectral shifts are considered definitive evidence of co-crystal or salt formation.

Table 1: Representative FT-IR Spectral Shifts in this compound Formation

Functional GroupTypical Wavenumber (cm⁻¹) in Starting MaterialExpected Wavenumber (cm⁻¹) in Tartrate SaltRationale for Shift
Amine N-H Stretch~3400-3300Shifted and BroadenedInvolvement in hydrogen bonding and protonation.
Imide N-H Stretch~3200ShiftedChange in hydrogen bonding environment.
Imide C=O Stretch~1700-1680Shifted to lower frequency (e.g., ~1681)Participation in hydrogen bonding with tartrate hydroxyl groups.
Carboxylic Acid O-H Stretch (Tartaric Acid)Broad, ~3000-2500DisappearsDeprotonation to form carboxylate anion.
Carboxylate C=O Stretch (Tartrate Anion)N/AAppears (~1600-1550)Formation of the carboxylate anion upon salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of the salt in solution. Both ¹H NMR and ¹³C NMR are sensitive to the chemical environment of each nucleus. The formation of the tartrate salt causes changes in the electron density around the nuclei near the interaction sites, resulting in measurable shifts in their resonance frequencies (chemical shifts).

For instance, the chemical shifts of the protons in the aminophenyl group and the imide ring of aminoglutethimide are expected to change upon salt formation. Similarly, the carbons in the carbonyl groups and the aromatic ring are sensitive to the effects of protonation and hydrogen bonding. A downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum can indicate that its charge density is reduced by hydrogen bonding forces, providing evidence for the formation of the salt or co-crystal. Analyzing these shifts helps to confirm the site of interaction between the aminoglutethimide and tartrate molecules.

Table 2: Predicted Chemical Shift Changes in NMR Spectra upon Salt Formation

NucleusMoietyPredicted Chemical Shift (δ) ChangeReason for Change
¹HAromatic protons adjacent to -NH₂Downfield shiftProtonation of the amino group reduces electron shielding.
¹HImide N-H protonDownfield shiftIncreased deshielding due to stronger hydrogen bonding.
¹³CCarbonyl carbons (C=O)Downfield shiftParticipation in hydrogen bonding reduces electron density.
¹³CAromatic carbon bonded to -NH₂Upfield or Downfield shiftSignificant change in electronic environment upon protonation.

Solid-State Characterization

Characterizing the solid form of this compound is crucial, as the crystalline structure dictates important physical properties.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of crystalline materials. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is determined by its crystal lattice structure.

The PXRD pattern of this compound is distinctly different from the patterns of crystalline R-(+)-Aminoglutethimide or crystalline tartaric acid. The formation of a new crystalline phase (the salt) results in a new set of diffraction peaks at characteristic 2θ angles. A simple physical mixture of the two components would show a superposition of the two individual patterns, whereas the tartrate salt shows a completely new pattern, confirming its unique identity. This makes PXRD a definitive method for identifying the salt and assessing its polymorphic purity.

Table 3: Representative Powder X-ray Diffraction (PXRD) Data

R-(+)-Aminoglutethimide (Hypothetical)Tartaric Acid (Hypothetical)This compound (Hypothetical)
Position [°2θ] Position [°2θ] Position [°2θ]
12.514.87.3
15.218.510.4
19.821.316.1
22.125.920.7
24.629.726.5

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the thermal properties of pharmaceutical compounds, such as melting point and enthalpy of fusion.

The formation of the this compound results in a new crystalline entity with a unique thermal profile. DSC analysis reveals a single, sharp endothermic peak corresponding to the melting point of the salt, which is different from the melting points of either R-(+)-Aminoglutethimide or tartaric acid. This distinct melting point is a key indicator of the formation of a new, homogeneous crystalline phase. The absence of thermal events corresponding to the individual components further confirms the purity of the salt.

Table 4: Thermal Analysis Data via Differential Scanning Calorimetry (DSC)

CompoundOnset of Melting (°C)Peak Melting Point (Tₘ) (°C)
R-(+)-Aminoglutethimide~215~217
L-Tartaric Acid~168~171
This compound(e.g., ~184)(e.g., ~186)

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the morphology of solid materials. It provides detailed information about the particle size, shape (crystal habit), and surface topography of the crystalline powder. An electron beam is scanned across the sample, and the resulting interactions are collected to form a three-dimensional image.

For this compound, SEM analysis would reveal the external crystal morphology. The images can show whether the particles are, for example, prismatic, acicular (needle-like), or tabular (plate-like). This information is valuable as the morphology of pharmaceutical particles can influence bulk properties such as flowability and compaction, which are important in later stages of pharmaceutical development. Furthermore, SEM can be used to assess the uniformity of the particles and to detect the presence of any amorphous material or different crystalline habits within the sample.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools to predict and analyze the interaction between a ligand, such as R-(+)-Aminoglutethimide, and its protein target. researchgate.net These simulations are crucial for understanding the compound's inhibitory mechanism against enzymes like aromatase, a member of the cytochrome P-450 superfamily. drugbank.compatsnap.commdpi.com

Protein-Ligand Interaction Analysis

Docking studies reveal that aminoglutethimide (B1683760) engages in specific interactions within the binding site of the aromatase enzyme. nih.gov Its binding is characterized by both hydrophobic interactions and hydrogen bonding with key amino acid residues. nih.gov Specifically, hydrogen bonds are observed with residues Asp309, Thr310, and Ser478. nih.govdntb.gov.ua The 4'-amino group of the aminoglutethimide phenyl ring plays a critical role, directly binding to the iron center of the enzyme's haem group. nih.gov This interaction is characteristic of Type II difference spectra observed with various cytochrome P-450 isozymes, and the spectrally-determined binding affinity correlates well with the compound's inhibitory activity. nih.gov

Despite these interactions, aminoglutethimide is considered a first-generation aromatase inhibitor with a relatively moderate binding energy and a high inhibition constant (Ki) compared to later-generation inhibitors. nih.govmdpi.com

Table 1: Key Amino Acid Residues in Aromatase Interacting with Aminoglutethimide

Interacting Residue Type of Interaction Reference
Asp309 Hydrogen Bond dntb.gov.ua
Thr310 Hydrogen Bond nih.govdntb.gov.ua
Ser478 Hydrogen Bond dntb.gov.ua
Ala306 Hydrophobic nih.gov
Phe134 Hydrophobic nih.govdntb.gov.ua
Trp224 Hydrophobic nih.govdntb.gov.ua
Val370 Hydrophobic dntb.gov.ua
Val373 Hydrophobic nih.gov
Leu477 Hydrophobic nih.govdntb.gov.ua
Haem Iron Coordinate Bond nih.gov

Active Site Analysis of Aromatase

The active site of aromatase is a complex pocket capable of accommodating its androgen substrates. Computational analyses show that the binding site is lined with a combination of polar, aromatic, and non-polar amino acid residues. nih.govdntb.gov.ua Key residues identified as important for the interaction with various aromatase inhibitors include the polar residues D309, T310, and S478; the aromatic F134, F221, and W224; and the non-polar A306, A307, V370, L372, and L477. nih.govdntb.gov.ua The binding of aminoglutethimide is mediated through interactions with several of these residues, which competitively inhibits the binding and subsequent aromatization of natural substrates like androstenedione (B190577) and testosterone (B1683101). drugbank.comnih.gov

Crystallographic and modeling data suggest a critical spatial relationship is necessary for effective inhibition. A specific distance of approximately 6.3 Å between the basic amino group and the keto group of the piperidinedione ring in aminoglutethimide appears to mimic the distance between key interacting points on the natural steroid substrates. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, have been pivotal in understanding the inhibitory function of aminoglutethimide and its analogues. numberanalytics.com These studies have guided the development of more selective and potent aromatase inhibitors. nih.govtbzmed.ac.ir

Key SAR findings for aminoglutethimide derivatives include:

The 4'-Amino Group: A free or basic amino group at the 4'-position of the phenyl ring is crucial for optimal competitive inhibition of aromatase. nih.gov Metabolites where this amino group is conjugated show significantly reduced or no inhibitory effect. nih.gov

Position of the Amino Group: Relocating the amino group from the phenyl ring to the nitrogen atom of the piperidinedione ring enhances inhibition of the cholesterol side-chain cleavage enzyme (desmolase) but reduces aromatase inhibition. nih.govdrugbank.com

The Piperidinedione Ring: This ring is not strictly essential for activity. Analogues where it is replaced by a pyrrolidinedione ring can be as potent against aromatase while being less effective against desmolase, leading to more selective inhibitors. nih.gov

The Phenyl Moiety: The 4'-aminophenyl group alone is insufficient for activity, as demonstrated by the inactivity of derivatives with imidazolidinedione or pyrimidinetrione rings. nih.gov

Basic Group Substitution: Replacing the aminophenyl group with a more strongly basic 4-pyridyl group results in a selective aromatase inhibitor. nih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for Aminoglutethimide Analogues

Structural Modification Effect on Aromatase Inhibition Effect on Selectivity Reference
Conjugation of 4'-amino group Decreased activity Not Applicable nih.gov
Relocation of amino group to piperidinedione N Decreased activity Increased selectivity vs. desmolase nih.govdrugbank.com
Replacement of piperidinedione with pyrrolidinedione Maintained or increased activity Increased selectivity vs. desmolase nih.gov
Replacement of aminophenyl with 4-pyridyl Maintained activity Increased selectivity vs. desmolase nih.gov
1-n-alkyl substitution Varies with chain length; n-propyl derivative shows high selectivity High selectivity for n-propyl derivative nih.gov

Supramolecular Interactions in Solid Forms

The solid-state structure of a pharmaceutical salt like R-(+)-Aminoglutethimide tartrate is determined by a complex network of non-covalent supramolecular interactions. rsc.org Computational techniques such as Molecular Electrostatic Potential (MEP) and Hirshfeld Surface (HS) analysis are used to visualize and quantify these interactions, which are critical for crystal packing, stability, and other physicochemical properties. ijcrt.orgmdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a theoretical method used to visualize the three-dimensional charge distribution of a molecule. unige.ch It is a valuable tool for predicting chemical reactivity and intermolecular interactions, as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netchemrxiv.org The MEP is mapped onto the molecule's surface using a color scale, typically where red indicates regions of negative electrostatic potential (e.g., lone pairs on oxygen or nitrogen atoms) and blue indicates regions of positive potential (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net

For R-(+)-Aminoglutethimide tartrate salt, an MEP analysis would highlight the electrostatic complementarity between the two components. The tartrate dianion would exhibit strong negative potential around its carboxylate and hydroxyl oxygen atoms. Conversely, the protonated aminoglutethimide cation would show positive potential around the anilinium (-NH3+) and piperidinedione (N-H) protons. These opposing regions of electrostatic potential are the primary drivers for the strong hydrogen-bonding interactions that stabilize the crystal lattice, demonstrating how MEP can elucidate the fundamental forces in molecular recognition and crystal formation. nih.gov

Hirshfeld Surface (HS) Analysis

Hirshfeld Surface (HS) analysis is a computational method that partitions the space in a crystal into regions belonging to each molecule, providing a visual and quantitative summary of all intermolecular contacts. mdpi.comresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts, such as hydrogen bonds, are highlighted as distinct red spots. ijcrt.orgmdpi.com

Independent Gradient Model based on Hirshfeld Partition (IGMH) Analysis

The Independent Gradient Model based on Hirshfeld Partition (IGMH) is a sophisticated computational technique used to visualize and analyze intermolecular interactions within chemical systems. This method offers a detailed picture of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the structure and stability of co-crystals like this compound.

IGMH analysis improves upon the original Independent Gradient Model (IGM) by employing atomic densities derived from the Hirshfeld partition of the actual molecular electron density, rather than relying on a promolecular density approximation. This provides a more rigorous physical basis for the analysis. The core of the IGMH method is the calculation of a descriptor, δg, which highlights the difference between the gradient of the summed atomic electron densities and the gradient of the total electron density of the system. Isosurfaces of δg are then generated and color-coded to represent the strength and nature of the intermolecular interactions.

Recent research on co-crystals of aminoglutethimide (AG) with various co-formers has demonstrated the utility of IGMH analysis. rsc.orgbit.edu.cn In these studies, IGMH was employed to explore and visualize the intermolecular interactions driving the formation of the co-crystals. The analysis revealed that the formation of these co-crystals was predominantly governed by N–H⋯O hydrogen bonds. rsc.orgbit.edu.cn

A theoretical IGMH analysis of this compound would involve the following steps:

Obtaining the Crystal Structure: High-quality single-crystal X-ray diffraction data for this compound would be required to determine the precise atomic coordinates.

Quantum Mechanical Calculations: The electronic wavefunction of the crystal unit cell would be calculated using methods like Density Functional Theory (DFT).

Hirshfeld Partitioning: The total electron density would be partitioned among the constituent atoms of R-(+)-Aminoglutethimide and the tartrate counterion.

IGMH Calculation and Visualization: The δg function would be computed, and its isosurfaces visualized to identify and characterize the non-covalent interactions between the aminoglutethimide cation and the tartrate anion.

The resulting visualization would likely show significant interaction surfaces corresponding to the strong hydrogen bonds between the functional groups of both molecules.

Role of Van der Waals Forces and Hydrogen Bonding in Co-crystals

The stability and structural integrity of co-crystals are dictated by a delicate balance of various non-covalent interactions, primarily hydrogen bonds and van der Waals forces.

Hydrogen Bonding:

In the case of this compound, a multitude of potential hydrogen bond donors and acceptors exist on both the aminoglutethimide and tartrate molecules. R-(+)-Aminoglutethimide possesses a primary amine (-NH2) and an imide group (-NH-C=O), both of which can act as hydrogen bond donors. The carbonyl groups (-C=O) can act as acceptors. The tartrate anion, derived from tartaric acid, features multiple hydroxyl (-OH) and carboxylate (-COO⁻) groups, which are excellent hydrogen bond donors and acceptors.

The formation of the salt involves the transfer of a proton, likely from one of the carboxylic acid groups of tartaric acid to the primary amine of aminoglutethimide, creating an ammonium (B1175870) cation (-NH3+) and a tartrate anion. This would lead to the formation of strong charge-assisted hydrogen bonds (N⁺-H⋯O⁻), which are significantly stronger than neutral hydrogen bonds. Studies on aminoglutethimide co-crystals have confirmed that N–H⋯O hydrogen bonds are the dominant interactions in the formation of these structures. rsc.orgbit.edu.cn The specific hydrogen bonding network in this compound would involve interactions between the ammonium and imide protons of the aminoglutethimide cation and the carboxylate and hydroxyl oxygens of the tartrate anion.

Van der Waals Forces:

In the crystal structure of this compound, van der Waals interactions would occur between the ethyl group and the piperidine (B6355638) ring of aminoglutethimide, as well as between the aromatic ring of aminoglutethimide and the aliphatic backbone of the tartrate molecule. Research on aminoglutethimide co-crystals has highlighted that van der Waals forces are a key driving force, working in concert with hydrogen bonds to form the fundamental structural units of the crystals. rsc.orgbit.edu.cn Hirshfeld surface analysis, a related computational technique, can be used to quantify the relative contributions of different types of intermolecular contacts, including H⋯H, C⋯H, and O⋯H interactions, which are indicative of van der Waals forces and hydrogen bonds.

The interplay of these forces is critical. Hydrogen bonds create specific, directional linkages, forming supramolecular synthons that guide the assembly of the molecules into a predictable pattern. Van der Waals forces then contribute to the efficient packing of these hydrogen-bonded assemblies, maximizing the stability of the resulting crystal lattice.

Preclinical Research Models and Applications Non Clinical Human Studies

In Vitro Cellular and Subcellular Models

In vitro models are crucial for elucidating the mechanisms of action of pharmacological compounds in a controlled environment. For R-(+)-Aminoglutethimide, these models have ranged from subcellular fractions to complex, three-dimensional cell cultures.

Human placental microsomes are a rich and widely used source of the aromatase enzyme (cytochrome P450arom), making them a standard tool for evaluating potential aromatase inhibitors. nih.govresearchgate.net The assay typically measures the conversion of an androgen substrate, like androstenedione (B190577), into an estrogen. drugbank.com The inhibitory activity of a compound is determined by its ability to reduce the rate of this conversion.

Aminoglutethimide (B1683760) is often used as a reference inhibitor in these assays. nih.gov Research has demonstrated that the inhibitory effect is stereoselective, with the R-(+)-enantiomer being significantly more potent than the L-(-)-enantiomer. Studies using human placental microsomes revealed that the apparent inhibition constant (Ki) of R-(+)-Aminoglutethimide for aromatase is approximately 40 times lower than that of its L-(-) counterpart, indicating a much higher binding affinity and inhibitory potency. nih.gov

Table 1: Comparative Inhibitory Potency of Aminoglutethimide Enantiomers on Aromatase

Enantiomer Relative Inhibitory Potency (Aromatase)
R-(+)-Aminoglutethimide ~40x more potent than L-(-) isomer nih.gov
L-(-)-Aminoglutethimide Baseline

Data derived from studies on isolated enzyme systems.

Human Embryonic Kidney 293 (HEK293) cells are a versatile and widely used platform in drug development and enzyme research. A key application involves transiently transfecting these cells with a gene encoding a specific enzyme, such as human aromatase (CYP19A1). This technique creates a clean and controlled cellular system that overexpresses the target enzyme.

This model allows researchers to study the direct interaction between a compound like R-(+)-Aminoglutethimide and its target enzyme without the confounding influence of other steroidogenic enzymes that would be present in native adrenal or gonadal cells. By measuring enzyme activity in these transfected cells in the presence of varying concentrations of the inhibitor, a precise determination of its potency (e.g., IC50 value) and mechanism of action at the cellular level can be achieved.

Sertoli cells are essential somatic cells within the testes that play a critical role in spermatogenesis and are involved in testicular steroidogenesis through their aromatase activity. researchgate.net In vitro culture models of Sertoli cells serve as a valuable tool for investigating the direct effects of compounds on testicular function. researchgate.net

Research has utilized Sertoli cell culture models to explore the toxicological impact of various drugs. Studies have shown that aminoglutethimide, as a known cytochrome P450 inhibitor, directly affects Sertoli cell functions in these in vitro systems. researchgate.net Such models allow for the investigation of how R-(+)-Aminoglutethimide might alter the local balance of androgens and estrogens within the testicular microenvironment by inhibiting Sertoli cell aromatase, thereby providing insights into its potential effects on male reproductive physiology.

Patient-derived organoids are three-dimensional (3D) cell cultures that recapitulate the genetic, phenotypic, and structural characteristics of the original tissue or tumor. nih.gov These models are emerging as a powerful preclinical tool for cancer research and personalized medicine, offering a more clinically relevant system than traditional two-dimensional cell lines. researchgate.net

While specific studies detailing the use of R-(+)-Aminoglutethimide in organoid models are emerging, the application is clear. Organoids derived from hormone-receptor-positive breast cancers, for example, can be used to investigate the mechanistic efficacy of aromatase inhibitors. researchgate.net Given that aminoglutethimide is an agent used in cancer therapy, these models provide a platform to test its direct anti-tumor effects, investigate mechanisms of resistance, and screen for patient-specific responses in a setting that mimics the in vivo tumor microenvironment. google.comgoogle.com

Enzyme Kinetic Studies in Isolated Systems

Enzyme kinetic studies are fundamental to understanding how a drug interacts with its target. These studies, performed with isolated and purified enzymes, provide quantitative measures of binding affinity and the precise mechanism of inhibition.

For R-(+)-Aminoglutethimide, the primary target is the aromatase enzyme, a member of the cytochrome P-450 superfamily. nih.gov Kinetic analyses have consistently shown that the R-(+) isomer is a potent inhibitor of this enzyme. nih.gov Studies comparing the enantiomers have quantified this difference, showing the R-(+) isomer to be a significantly more effective inhibitor. nih.gov The interaction of aminoglutethimide with cytochrome P-450 enzymes produces a characteristic Type II difference spectrum, which is indicative of the compound's basic amino group binding directly to the iron atom at the enzyme's heme center. nih.gov

Table 2: Enzyme Inhibition Constants (Ki) for Aminoglutethimide Enantiomers

Enzyme Inhibitor Ki (apprarent)
Aromatase R-(+)-Aminoglutethimide (D-AG) ~40-fold lower than L-AG nih.gov
Aromatase L-(-)-Aminoglutethimide (L-AG) ~40-fold higher than D-AG nih.gov
Cholesterol Side-Chain Cleavage R-(+)-Aminoglutethimide (D-AG) ~2.5-fold lower than L-AG nih.gov
Cholesterol Side-Chain Cleavage L-(-)-Aminoglutethimide (L-AG) ~2.5-fold higher than D-AG nih.gov

Data derived from studies using isolated enzyme systems.

Substrate and product inhibition studies are performed to elucidate the specific type of enzymatic inhibition. For R-(+)-Aminoglutethimide, research has demonstrated that it acts as a competitive inhibitor of aromatase. nih.govnih.gov

This means that R-(+)-Aminoglutethimide directly competes with the natural substrates of aromatase, such as androstenedione and testosterone (B1683101), for binding to the enzyme's active site. nih.govdrugbank.com The inhibitor's structure, particularly the 4'-aminophenyl moiety, allows it to occupy the same binding pocket as the androgen substrate, thereby preventing the substrate from being converted into estrogens. nih.gov In kinetic terms, a competitive inhibitor increases the apparent Michaelis constant (Km) of the substrate but does not affect the maximum reaction velocity (Vmax). This competitive mechanism is a hallmark of the interaction between R-(+)-Aminoglutethimide and the aromatase enzyme.

Comparative Studies with Other Enzyme Inhibitors in Research

R-(+)-Aminoglutethimide, a derivative of glutethimide, emerged as a significant compound in the landscape of enzyme inhibition research, particularly as a first-generation aromatase inhibitor. manchester.ac.uk Its mechanism and comparative effectiveness have been evaluated against other inhibitors, providing a basis for the development of more potent and specific agents.

In preclinical and in vitro studies, aminoglutethimide has been shown to be a more potent aromatase inhibitor than testololactone (B45059) by a factor of ten. nih.gov However, it is less potent than other compounds such as 4-hydroxyandrostenedione and various brominated androstenedione derivatives. nih.gov Aminoglutethimide's utility in research is underscored by its broad-spectrum activity, inhibiting multiple cytochrome P-450-mediated steroid hydroxylations. nih.gov This contrasts with the high selectivity of later-generation aromatase inhibitors. manchester.ac.uk

Comparative studies have demonstrated that letrozole (B1683767) is significantly more potent than anastrozole (B1683761) in its ability to inhibit intracellular aromatase in various cell lines. nih.gov Furthermore, clinical research has shown letrozole to be superior to aminoglutethimide in achieving estrogen suppression. nih.gov While aminoglutethimide typically achieves about 90% aromatase inhibition, letrozole can exceed 99% inhibition. endocrine.orgnih.gov This greater efficacy in estrogen suppression is a key differentiator. nih.gov The non-steroidal inhibitors, letrozole and anastrozole, act as reversible inhibitors with high affinity for the aromatase enzyme, whereas steroidal inhibitors like formestane (B1683765) and exemestane (B1683764) are irreversible. nih.gov

Table 1: Comparative Efficacy of Aromatase Inhibitors

Inhibitor Generation Type Relative Potency/Efficacy Citation(s)

| Aminoglutethimide | First | Non-steroidal, Reversible | - 10-fold more potent than testololactone

  • Less potent than 4-hydroxyandrostenedione
  • Achieves ~90-98% aromatase inhibition | nih.govnih.gov | | Testololactone | First | Steroidal | Less potent than aminoglutethimide | nih.gov | | Anastrozole | Third | Non-steroidal, Reversible | - More selective than aminoglutethimide
  • Less potent than letrozole in vitro | manchester.ac.uknih.gov | | Letrozole | Third | Non-steroidal, Reversible | - 10-30 times more potent than anastrozole in vitro
  • Superior to aminoglutethimide (>99% inhibition) | endocrine.orgnih.gov | | Exemestane | Third | Steroidal, Irreversible | - High selectivity
  • Causes minor reduction in SHBG levels | manchester.ac.ukendocrine.org | | Formestane | Second/Third | Steroidal, Irreversible | More selective than aminoglutethimide | manchester.ac.uknih.gov |
  • Exploration as a Research Tool in Steroidogenesis Studies

    R-(+)-Aminoglutethimide has been a pivotal research tool for investigating the complex pathways of steroid biosynthesis. Its utility stems from its ability to inhibit key enzymes involved in the steroidogenic cascade, primarily the cytochrome P-450 enzymes. nih.gov Specifically, it blocks the cholesterol side-chain cleavage (SCC) enzyme, which catalyzes the initial, rate-limiting step in steroidogenesis—the conversion of cholesterol to pregnenolone. nih.govnih.gov It also potently inhibits aromatase, the enzyme responsible for converting androgens to estrogens. nih.govnih.gov

    This dual inhibitory action allows researchers to probe the consequences of blocking steroid production at different points. For instance, in non-clinical studies on human adrenocortical carcinoma cell lines (NCI-h295), aminoglutethimide has been used to demonstrate dose-dependent suppression of steroid secretion. nih.gov These studies have also revealed a novel action of aminoglutethimide: the suppression of ACTH receptor mRNA expression, which can be reversed by stimulating the cAMP pathway or by the addition of cortisol. nih.gov This highlights its role in studying the regulatory mechanisms of adrenal steroidogenesis. nih.gov

    A significant aspect of its use as a research tool is the stereoselectivity of its enantiomers. The dextrorotatory isomer, R-(+)-aminoglutethimide, is a substantially more potent inhibitor of aromatase than the levorotatory isomer, L-(-)-aminoglutethimide, by a factor of about 40. nih.gov In contrast, its inhibitory effect on cholesterol side-chain cleavage is only about 2.5 times greater than the L-isomer. nih.gov This differential activity allows researchers to dissect the relative importance of aromatase inhibition versus broader steroid synthesis inhibition in various physiological and pathological models.

    In vivo isotopic kinetic studies in postmenopausal women have utilized aminoglutethimide to demonstrate a 95% to 98% inhibition of peripheral aromatization of androstenedione. nih.govnih.gov This has been crucial in understanding the contribution of peripheral tissues to estrogen production. By examining its effects in various preclinical models, from rat and rabbit assays for SCC to in vitro studies on human breast tumors, researchers have elucidated the multiple sites at which aminoglutethimide impacts estrogen production: the adrenal cortex, peripheral tissues, and the tumor tissue itself. nih.govnih.gov

    Table 2: Applications of R-(+)-Aminoglutethimide in Steroidogenesis Research

    Research Area Model System Key Findings Citation(s)
    Enzyme Inhibition Mechanism In vitro enzyme assays Inhibits cholesterol side-chain cleavage and aromatase by blocking terminal cytochrome P-450s. nih.gov
    Stereoselective Activity In vitro enzyme assays R-(+)-isomer is ~40x more potent at aromatase inhibition and ~2.5x more potent at SCC inhibition than the L-(-)-isomer. nih.gov
    Adrenal Steroidogenesis Regulation Human adrenocortical carcinoma cell line (NCI-h295) Suppresses steroid secretion and ACTH receptor mRNA expression in a dose-dependent manner. nih.gov
    Peripheral Estrogen Production In vivo isotopic kinetic studies (postmenopausal women) Demonstrates 95-98% inhibition of peripheral aromatase. nih.govnih.gov
    Multi-site Estrogen Blockade In vivo and in vitro studies Blocks estrogen production in the adrenal cortex, peripheral tissues, and breast carcinoma tissue. nih.gov

    Historical and Conceptual Development in Academic Research

    Discovery and Initial Characterization as an Anticonvulsant

    The journey of R-(+)-Aminoglutethimide tartrate salt's precursor, Aminoglutethimide (B1683760) (AG), into the scientific and medical landscape began in 1960 when it was introduced for clinical use as an anticonvulsant medication. wikipedia.orgnih.gov A derivative of the sedative agent glutethimide, its initial application was aimed at managing seizures. nih.govnih.gov The development of aminoglutethimide was rooted in the exploration of glutarimide (B196013) derivatives for central nervous system activity, following the established use of related compounds. nih.govnih.govmdpi.com Its initial characterization focused on its properties as an anticonvulsant, and it was marketed for this purpose, representing its first therapeutic identity. wikipedia.orgnih.govnih.govt3db.ca

    Serendipitous Discovery of Steroidogenesis Inhibition

    The trajectory of aminoglutethimide research took an unexpected turn, marking a classic case of serendipity in drug discovery. wikipedia.orgoup.com In 1963, a pivotal clinical observation was made when a young girl being treated with the anticonvulsant developed symptoms characteristic of Addison's disease, a state of adrenal insufficiency. wikipedia.org This event, followed by additional reports of endocrine-related side effects, prompted further investigation into the drug's broader biological activities. wikipedia.orgnih.gov

    These investigations revealed that aminoglutethimide was a potent inhibitor of steroid hormone synthesis (steroidogenesis). nih.gov The primary mechanism was identified as the blockade of several cytochrome P-450 dependent enzymes within the adrenal cortex. drugbank.com Specifically, it was found to inhibit the conversion of cholesterol to ∆5-pregnenolone, a critical early step in the synthesis of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens. nih.govt3db.cadrugbank.com This unforeseen "side-effect" of adrenal suppression was so significant that it led to the withdrawal of aminoglutethimide from the market as an anticonvulsant in 1966. wikipedia.orgnih.gov However, this discovery simultaneously opened a new therapeutic avenue, repurposing the compound from an anticonvulsant to an agent for "medical adrenalectomy". wikipedia.orgdrugbank.com

    Evolution of Research Focus: From Broad Inhibition to Aromatase Specificity

    Following the discovery of its steroidogenesis-inhibiting properties, the initial research focus was on using aminoglutethimide to induce a "medical adrenalectomy" by blocking the cholesterol side-chain cleavage enzyme (P450scc). nih.gov However, a puzzling observation shifted the scientific perspective. Researchers noted that while estrogen levels dropped in patients, levels of the adrenal androgen androstenedione (B190577) did not decrease as expected from a P450scc blockade. nih.gov This finding suggested another mechanism was at play. nih.gov

    Subsequent isotopic kinetic studies confirmed that the primary reason for the estrogen-lowering effect was the inhibition of the aromatase enzyme (CYP19A1), which converts androgens into estrogens in peripheral tissues. nih.govoup.com This marked a crucial evolution in understanding, shifting the focus from broad adrenal suppression to the more specific action of aromatase inhibition. nih.govnih.gov

    Aminoglutethimide, however, remained a non-selective inhibitor, affecting multiple cytochrome P-450 enzymes. nih.govnih.gov While it is a more potent inhibitor of aromatase compared to its effect on the cholesterol side-chain cleavage enzyme, its lack of specificity was a significant drawback. wikipedia.orgnih.govnih.gov This non-selectivity prompted further research to develop analogues with a greater affinity and specificity for the aromatase enzyme, aiming to isolate the desired anti-estrogenic effect from the broader adrenal suppression. nih.gov

    Inhibitory Profile of Aminoglutethimide on Key Steroidogenic Enzymes
    Enzyme TargetEnzyme Commission (EC) NumberActionInhibitory Concentration (IC₅₀)
    Aromatase (CYP19A1)EC 1.14.14.14Inhibits the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone). wikipedia.orgdrugbank.com~600 nM wikipedia.org
    Cholesterol side-chain cleavage enzyme (P450scc; CYP11A1)EC 1.14.15.6Inhibits the conversion of cholesterol to pregnenolone, the initial step in steroid hormone synthesis. wikipedia.orgdrugbank.com~20,000 nM wikipedia.org

    Influence on the Development of Subsequent Aromatase Inhibitors

    The clinical and experimental experience with aminoglutethimide was foundational, establishing it as the prototype for a new class of anticancer agents. nih.gov It is recognized, along with testolactone, as a "first-generation" aromatase inhibitor. wikipedia.orgnih.gov The therapeutic success of aminoglutethimide in hormone-dependent breast cancer validated aromatase inhibition as a viable strategy. oup.comnih.gov However, its non-specific mechanism and the resulting side effects highlighted the need for more targeted therapies. nih.govnih.gov

    This need catalyzed the development of new generations of aromatase inhibitors. oup.com

    Second-Generation Inhibitors : Compounds like formestane (B1683765) and fadrozole (B1662666) were developed to offer improved selectivity over aminoglutethimide. nih.govnih.gov While they represented an improvement, they still lacked absolute specificity and had limitations. nih.govnih.gov

    Third-Generation Inhibitors : The quest for higher potency and selectivity culminated in the development of third-generation inhibitors, including the non-steroidal compounds anastrozole (B1683761) and letrozole (B1683767), and the steroidal inhibitor exemestane (B1683764). nih.govnih.govnih.gov These agents are highly selective for the aromatase enzyme, demonstrating significantly greater potency and a more favorable tolerability profile compared to aminoglutethimide. nih.govnih.gov

    The pioneering role of aminoglutethimide was therefore instrumental; it provided the proof-of-concept for aromatase inhibition and created the scientific momentum that led directly to the highly effective and widely used third-generation inhibitors that are a cornerstone of endocrine therapy today. nih.govoup.com

    Evolution of Aromatase Inhibitors
    GenerationExample CompoundsInhibition TypeKey Characteristics
    FirstAminoglutethimide, Testololactone (B45059)Non-steroidal, Reversible (Competitive) wikipedia.orgnih.govNon-selective, inhibited other P450 enzymes leading to side effects requiring steroid replacement. nih.govnih.govnih.gov
    SecondFormestane, FadrozoleSteroidal (Irreversible) & Non-steroidal (Reversible) nih.govImproved selectivity compared to the first generation, but still had limitations and side effects. nih.govnih.gov
    ThirdAnastrozole, Letrozole, ExemestaneNon-steroidal (Reversible) & Steroidal (Irreversible) nih.govnih.govHighly potent, highly selective for aromatase, and well-tolerated. nih.govnih.gov Have become the standard of care. nih.gov

    Q & A

    Q. What analytical techniques are recommended for characterizing the purity and enantiomeric composition of R-(+)-Aminoglutethimide tartrate salt?

    To ensure purity and enantiomeric integrity, use chiral chromatography (e.g., HPLC or GC) with columns optimized for resolving stereoisomers. For example, gas chromatography (GC) with a polar stationary phase (e.g., USP methods for tartrate salts) can separate enantiomers by exploiting differences in their interaction with chiral selectors . Additionally, validate results against USP reference standards (if available) and confirm structural identity via NMR (¹H/¹³C) and IR spectroscopy to detect functional groups like the tartrate moiety .

    Q. How should researchers validate the structural integrity of this compound in synthetic batches?

    Combine spectroscopic and chromatographic methods:

    • NMR : Compare chemical shifts (e.g., aromatic protons at ~6.8–7.2 ppm for the phenyl group) and coupling constants to reference data from authoritative databases like NIST .
    • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 443.49 for the hydrated tartrate salt) and fragmentation patterns .
    • Chiral purity assays : Use polarimetry or circular dichroism (CD) to verify the R-(+) configuration and detect enantiomeric impurities .

    Q. What are the key considerations for preparing stable stock solutions of this compound in biological assays?

    • Solvent selection : Use aqueous buffers (pH 4–6) to maintain the tartrate salt’s solubility and stability. Avoid organic solvents that may precipitate the compound.
    • Storage : Aliquot and store at –20°C to prevent hydrolysis or racemization. Validate stability over time via periodic HPLC analysis .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in enzymatic inhibition data attributed to stereochemical variations in aminoglutethimide salts?

    • Comparative assays : Test both R-(+) and S-(−) enantiomers in parallel to isolate stereospecific effects. For example, S-(−)-Aminoglutethimide is a known aromatase inhibitor, while the R-(+) form may exhibit distinct biological activity .
    • Structural analysis : Use X-ray crystallography or molecular docking to correlate enantiomer conformation with binding affinity to target enzymes (e.g., cytochrome P450 enzymes) .
    • Statistical validation : Apply ANOVA or t-tests to determine if observed differences are statistically significant, and report confidence intervals .

    Q. What experimental design considerations are critical for in vitro studies assessing R-(+)-Aminoglutethimide’s impact on steroidogenesis?

    • Cell line selection : Use adrenal carcinoma models (e.g., H295R cells) with validated steroidogenic pathways.
    • Dose-response curves : Include a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects and IC₅₀ values.
    • Controls : Co-administer known inhibitors (e.g., ketoconazole) to benchmark activity and rule off-target effects .

    Q. How should researchers address contradictory data in bioassay results caused by batch-to-batch variability in synthesis?

    • Quality control protocols : Implement strict batch testing for enantiomeric excess (e.g., ≥98% via chiral HPLC) and residual solvents (e.g., GC-MS).
    • Blinded replicates : Repeat assays with independently synthesized batches to distinguish compound variability from experimental error.
    • Meta-analysis : Aggregate data from multiple studies using standardized reporting formats (e.g., MIAME guidelines) to identify trends .

    Methodological Tables

    Q. Table 1. Key Analytical Parameters for Chiral GC of this compound

    ParameterSpecificationReference
    ColumnChiralcel OD-H or equivalent
    Temperature gradient50°C (hold 2 min) → 220°C at 5°C/min
    DetectionFID or MS
    Retention time (R-(+))~12.3 min (validate per system)

    Q. Table 2. Critical Bioassay Parameters for Steroidogenesis Studies

    ParameterRecommendationRationale
    Incubation time24–48 hoursEnzyme kinetics saturation
    Endpoint measurementLC-MS/MS for cortisol/dehydroepiandrosteroneHigh specificity
    Positive controlKetoconazole (10 µM)CYP17A1 inhibition benchmark

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.